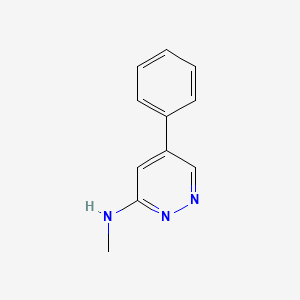

N-Methyl-5-phenylpyridazin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

N-methyl-5-phenylpyridazin-3-amine |

InChI |

InChI=1S/C11H11N3/c1-12-11-7-10(8-13-14-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,12,14) |

InChI Key |

QWDZCVHITKEFFB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NN=CC(=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl 5 Phenylpyridazin 3 Amine

Historical and Contemporary Approaches to Pyridazine (B1198779) Core Synthesis

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a common scaffold in medicinal chemistry. nih.gov Historically, the most fundamental and enduring method for constructing the pyridazine core is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. chemtube3d.comresearchgate.net This reaction proceeds by forming a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine. chemtube3d.com

Contemporary methods have expanded the synthetic toolkit, offering greater efficiency, milder conditions, and broader substrate scope. These include:

Inverse-electron-demand Diels-Alder reactions: This approach often uses electron-deficient azines, like 1,2,4,5-tetrazines, which react with electron-rich dienophiles to form the pyridazine ring after the extrusion of a small molecule like nitrogen gas. organic-chemistry.org

Metal-catalyzed cyclizations: Copper and palladium-catalyzed reactions have emerged as powerful tools. For instance, Cu(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to pyridazines. organic-chemistry.org

Multi-component reactions: Modern strategies often involve the condensation of three or more starting materials in a single pot to rapidly build molecular complexity. researchgate.netnih.gov For example, the reaction of aryl methyl ketones with α-ketoacids followed by treatment with hydrazine hydrate (B1144303) can yield highly substituted pyridazines. researchgate.net

These varied approaches provide chemists with a range of options to access the pyridazine core, adaptable to the specific substitution patterns required for a target molecule like N-Methyl-5-phenylpyridazin-3-amine.

Precursor Design and Selection for this compound

The synthesis of this compound requires careful selection of precursors that contain the necessary phenyl and methylamino functionalities, or chemical handles that allow for their introduction. A logical retrosynthetic analysis suggests two primary precursor families.

1,4-Dicarbonyl Precursors: To construct the 5-phenylpyridazine core, a key precursor is a 1,4-dicarbonyl compound bearing a phenyl group. A suitable starting material would be a derivative of benzoylpropionic acid or a related 4-oxo-4-phenylbutanoic acid derivative. These compounds contain the requisite carbon skeleton that, upon reaction with hydrazine, will cyclize to form a 5-phenyl-dihydropyridazinone.

Halogenated Pyridazine Precursors: An alternative and highly common strategy involves the synthesis of an intermediate like 3-chloro-5-phenylpyridazine . This molecule is an ideal precursor for introducing the final N-methylamino group. The chlorine atom at the 3-position is activated towards nucleophilic aromatic substitution, allowing for a direct reaction with methylamine (B109427) to form the target compound. The synthesis of this chloro-derivative typically starts from the corresponding pyridazinone (5-phenylpyridazin-3(2H)-one), which can be prepared via the cyclocondensation methods mentioned previously. The pyridazinone is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 3-chloro-5-phenylpyridazine. nih.gov

Direct and Indirect Synthetic Pathways for this compound

The synthesis of this compound is typically achieved through indirect, multistep pathways that first establish the core heterocyclic ring before introducing the N-methylamino group.

Cyclocondensation is the cornerstone of pyridazine synthesis. nih.gov The most prevalent method involves the reaction of a 1,4-dielectrophilic precursor, such as a 1,4-diketone, γ-ketoacid, or their equivalents, with a 1,2-dinucleophile, almost invariably hydrazine (N₂H₄) or hydrazine hydrate. researchgate.netnih.gov

For the synthesis of a precursor to this compound, a common starting point is the cyclocondensation of a γ-ketoacid like 4-oxo-4-phenylbutanoic acid with hydrazine. This reaction typically proceeds with heating in a suitable solvent and leads to the formation of 6-phenyl-4,5-dihydropyridazin-3(2H)-one. Subsequent oxidation or dehydrogenation of this intermediate yields the aromatic 5-phenylpyridazin-3(2H)-one . This pyridazinone is a critical intermediate for further functionalization.

| Reaction Type | Precursors | Product | Conditions |

| Cyclocondensation | 1,4-Diketones + Hydrazine | Dihydropyridazines | Heating, various solvents |

| Cyclocondensation | γ-Ketoacids + Hydrazine | Dihydropyridazinones | Heating, various solvents |

| Oxidation | Dihydropyridazines | Pyridazines | Oxidizing agents (e.g., Br₂) |

This interactive table summarizes common cyclocondensation strategies for pyridazine synthesis.

The synthesis of pyridazine analogues, including the target compound, generally follows a multistep sequence. nih.gov A representative and efficient strategy for accessing the this compound scaffold is outlined below:

Formation of Pyridazinone Intermediate: The synthesis begins with a one-pot reaction between a para-substituted acetophenone (B1666503) (in this case, acetophenone itself) and glyoxylic acid, followed by ring closure with hydrazine hydrate. nih.gov This sequence yields the key intermediate, 6-phenylpyridazin-3(2H)-one (which is tautomeric with 5-phenylpyridazin-3-ol).

Chlorination: The pyridazinone is converted into a more reactive intermediate for nucleophilic substitution. Treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), replaces the hydroxyl/oxo group with a chlorine atom to produce 3-chloro-6-phenylpyridazine (B182944) . nih.gov

Nucleophilic Substitution: The final step involves the reaction of 3-chloro-6-phenylpyridazine with methylamine (CH₃NH₂). The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloride ion by the methylamine nucleophile, yielding the final product, This compound . wur.nl

This modular approach allows for the synthesis of a wide variety of analogues by simply changing the initial acetophenone or the final amine nucleophile. nih.govnih.govliberty.edu

Functionalization and Derivatization Strategies for this compound

Further modification of the this compound structure can be achieved through various functionalization reactions, although the primary method for its synthesis relies on the functionalization of a pyridazine precursor.

Nucleophilic aromatic substitution (SₙAr) is a pivotal reaction in pyridazine chemistry. wur.nlquimicaorganica.org The pyridazine ring is electron-deficient, particularly at the positions ortho and para to the ring nitrogens (positions 3 and 6). This electronic property makes halopyridazines, such as 3-chloro-6-phenylpyridazine, excellent substrates for substitution reactions.

The mechanism is a two-step addition-elimination process. A nucleophile, such as methylamine, attacks the carbon atom bearing the leaving group (the chlorine atom). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. quimicaorganica.org

Reduction and Condensation Reactions in Pyridazine Synthesis

The foundational step in synthesizing the target compound is the creation of the 5-phenylpyridazin-3-amine (B1355341) scaffold. Condensation reactions are a cornerstone of pyridazine synthesis, typically involving the reaction of a 1,4-dicarbonyl compound or its equivalent with hydrazine. A prominent and efficient method for generating a precursor to the desired scaffold is through a one-pot, three-component reaction.

A notable example involves the reaction of an arylglyoxal with hydrazine hydrate and an active methylene (B1212753) compound like malononitrile (B47326). scielo.org.za This approach provides a direct route to highly functionalized 3-aminopyridazines. In the context of the target compound, phenylglyoxal (B86788) serves as the key starting material to introduce the phenyl group at the 5-position of the pyridazine ring.

The reaction proceeds by first forming a hydrazone from the arylglyoxal and hydrazine hydrate. This intermediate then undergoes a condensation reaction with the active methylene compound. The subsequent cyclization and elimination of water lead to the formation of the stable aromatic pyridazine ring. scielo.org.za This one-pot procedure is advantageous as it simplifies the synthetic process and often results in good yields.

A general procedure for this synthesis starts with stirring a mixture of the arylglyoxal (e.g., phenylglyoxal) and an excess of hydrazine hydrate in an aqueous ethanol (B145695) solution at room temperature. After a short period, malononitrile is added, and the mixture is stirred for an additional 30 minutes. The desired 3-amino-5-phenylpyridazine-4-carbonitrile (B3033016) product typically precipitates from the reaction mixture and can be purified by recrystallization. scielo.org.za For example, the synthesis of 3-Amino-5-phenylpyridazine-4-carbonitrile using this method has been reported with a yield of 78%. scielo.org.za

Table 1: Three-Component Synthesis of 3-Amino-5-phenylpyridazine-4-carbonitrile

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature | Yield | Ref |

|---|---|---|---|---|---|---|

| Phenylglyoxal | Hydrazine Hydrate (80%) | Malononitrile | Water/Ethanol (1:1) | Room Temperature | 78% | scielo.org.za |

This method provides a 3-amino-5-phenylpyridazine core that is substituted at the 4-position with a carbonitrile group. For the direct synthesis of this compound, this nitrile group would need to be removed, or an alternative active methylene compound would be required.

Regioselective N-Alkylation and N-Arylation Approaches

Once the 5-phenylpyridazin-3-amine scaffold is obtained, the next critical step is the regioselective introduction of a methyl group onto the exocyclic amino group. The pyridazine ring contains two endocyclic nitrogen atoms, and the exocyclic amine presents multiple potential sites for alkylation. Therefore, controlling the regioselectivity of the N-methylation is paramount.

Research into the methylation of aminopyridazines has shown that quaternization with methyl iodide typically occurs at the ring nitrogen atoms. rsc.org Studies on 3-aminopyridazine (B1208633) have demonstrated that methylation with methyl iodide in methanol (B129727) leads to a mixture of both 1-methyl and 2-methyl pyridazinium iodide derivatives. rsc.org No compounds resulting from methylation of the exocyclic amino group (ammonio-compounds) were detected in these reactions. rsc.org

This presents a significant challenge for the direct N-methylation of 5-phenylpyridazin-3-amine. The inherent nucleophilicity of the ring nitrogens makes them more susceptible to electrophilic attack by alkylating agents like methyl iodide than the exocyclic amino group.

To achieve the desired N-methylation on the exocyclic amine, a protecting group strategy would likely be necessary. This would involve:

Protection of the more nucleophilic ring nitrogens.

Methylation of the exocyclic 3-amino group.

Deprotection of the ring nitrogens to yield the final this compound.

Alternatively, a multi-step synthesis could be devised where the N-methylamino group is introduced before the pyridazine ring is formed. This could involve using a methylated hydrazine derivative in the initial condensation step, although this approach may present its own challenges regarding reagent availability and stability.

Table 2: Products of Methylation of 3-Aminopyridazine with Methyl Iodide

| Starting Material | Reagent | Solvent | Products Identified | Ref |

|---|---|---|---|---|

| 3-Aminopyridazine | Methyl Iodide | Methanol | 3-Amino-1-methylpyridazinium iodide & 3-Amino-2-methylpyridazinium iodide | rsc.org |

Synthetic Yield Optimization and Reaction Efficiency in Pyridazine Chemistry

Optimizing the yield and efficiency of the synthesis of this compound requires careful consideration of each synthetic step, from the initial ring formation to the final methylation.

In the condensation reaction to form the pyridazine ring, several factors can be tuned to maximize yield. The choice of solvent, temperature, and stoichiometry of reactants are critical. For the three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles, the use of a water and ethanol mixture at room temperature has proven effective, leading to high yields and a simple workup procedure where the product precipitates out of solution. scielo.org.za The efficiency of this one-pot reaction is a significant advantage, as it combines multiple transformations into a single step, reducing the need for isolation and purification of intermediates.

An optimized procedure for the selective N-methylation of amino groups in other contexts, such as peptide synthesis, involves amine activation with a nitrobenzenesulfonyl group, followed by methylation and subsequent removal of the activating group. nih.gov While not directly applied to pyridazines in the cited literature, such a strategy could be adapted to improve the efficiency of the N-methylation of 5-phenylpyridazin-3-amine by directing the methylation to the exocyclic amine.

Table 3: Factors Influencing Yield and Efficiency in the Synthesis Pathway

| Synthetic Step | Key Factors | Desired Outcome | Potential Optimization Strategy |

|---|---|---|---|

| Pyridazine Ring Formation | Reaction type (e.g., three-component), solvent, temperature, stoichiometry. | High yield of 5-phenylpyridazin-3-amine precursor, minimal side products. | Use of one-pot multicomponent reactions; optimization of solvent and temperature for precipitation of the product. scielo.org.za |

| N-Methylation | Choice of methylating agent, regioselectivity, use of protecting groups. | Selective methylation of the exocyclic 3-amino group. | Employing a protecting group strategy for ring nitrogens; exploring alternative methylation reagents that favor exocyclic amine alkylation. |

Molecular Structure and Conformation Analysis of N Methyl 5 Phenylpyridazin 3 Amine

Theoretical Conformational Analysis of the Pyridazine (B1198779) Ring System

The most significant conformational variable is the torsion angle between the pyridazine and phenyl rings. This rotation around the C5-C(phenyl) single bond is subject to steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the pyridazine ring. Computational modeling studies on analogous 5-phenyl-substituted pyridazine systems suggest that the phenyl ring is typically twisted out of the plane of the pyridazine ring to alleviate these steric clashes. The energetically preferred conformation is expected to feature a torsion angle that balances the unfavorable steric interactions with the favorable electronic effects of conjugation.

Another point of conformational flexibility is the orientation of the N-methyl group. Rotation around the C3-N bond will also be influenced by steric interactions with the adjacent atoms. It is anticipated that the methyl group will orient itself to minimize steric hindrance with the pyridazine ring.

| Parameter | Description | Expected Value/Range | Rationale |

| Torsion Angle (Pyridazine-Phenyl) | The dihedral angle between the planes of the pyridazine and phenyl rings. | 30° - 60° | A non-planar arrangement is expected to minimize steric hindrance between the two rings. Complete planarity would be energetically unfavorable. |

| Torsion Angle (C3-N-Methyl) | The dihedral angle defining the orientation of the methyl group relative to the pyridazine ring. | Staggered conformations | To minimize steric repulsion between the methyl hydrogens and the pyridazine ring. |

| Ring Puckering | Deviation of the pyridazine ring atoms from a mean plane. | Near-planar | The aromatic nature of the pyridazine ring favors a planar geometry, with only minor puckering induced by the substituents. |

This table is based on theoretical principles and data from analogous structures, not on direct experimental measurement for N-Methyl-5-phenylpyridazin-3-amine.

Stereochemical Considerations in this compound

The concept of atropisomerism, which is chirality arising from hindered rotation around a single bond, is a pertinent consideration for this compound. nih.govnih.gov Atropisomers are stereoisomers that can be isolated as separate enantiomers if the rotational barrier is sufficiently high. wikipedia.org This phenomenon is most famously observed in substituted biphenyl (B1667301) systems, but it can also occur in heteroaromatic compounds. slideshare.net

For this compound, the critical axis of rotation is the single bond connecting the phenyl group to the pyridazine ring. If the steric bulk of the substituents ortho to this bond is large enough, free rotation can be restricted, potentially leading to stable atropisomers. In this specific molecule, the ortho positions of the phenyl ring are unsubstituted (possessing hydrogen atoms). On the pyridazine ring, the atoms flanking the phenyl group are a nitrogen atom and a carbon atom bearing a hydrogen.

Given the relatively small size of the hydrogen atoms at the ortho positions of the phenyl ring, it is generally expected that the energy barrier to rotation around the phenyl-pyridazine bond would be too low to allow for the isolation of stable atropisomers at room temperature. The molecule would likely exist as a rapidly interconverting mixture of conformers. However, the introduction of bulky substituents at the ortho positions of the phenyl ring or on the pyridazine ring adjacent to the phenyl group could significantly raise this rotational barrier, making atropisomerism a more prominent feature.

Intermolecular Interactions and Crystal Engineering in Pyridazine Structures

The solid-state architecture of organic compounds is governed by a delicate balance of intermolecular interactions. In the context of pyridazine derivatives, crystal engineering principles are employed to understand and predict how these molecules will arrange themselves in a crystalline lattice. nih.govblumberginstitute.org The pyridazine ring itself possesses unique characteristics that influence its role in forming supramolecular assemblies. wikipedia.org

For this compound, several key intermolecular interactions are expected to play a crucial role in its crystal packing:

Hydrogen Bonding: The pyridazine ring is a weak base, and its nitrogen atoms can act as hydrogen bond acceptors. wikipedia.org While there are no strong hydrogen bond donors in the molecule itself (like O-H or N-H from a primary amine), weak C-H···N hydrogen bonds are a common and significant feature in the crystal structures of pyridazine derivatives. nih.gov The aromatic C-H bonds of the phenyl ring and the pyridazine ring, as well as the C-H bonds of the methyl group, could all participate in such interactions. The amino group at the C3 position also provides a potential hydrogen bond donor (N-H) and acceptor (N) site.

π-π Stacking: The presence of two aromatic rings, the phenyl and pyridazine rings, suggests that π-π stacking interactions will be a significant contributor to the crystal packing. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic systems, are a major driving force in the assembly of many aromatic compounds.

The interplay of these interactions will determine the final three-dimensional arrangement of the molecules in the crystal. The substitution pattern on the pyridazine ring can systematically alter the resulting crystal packing, leading to different supramolecular synthons and architectures. nih.govnih.gov

The following table summarizes the potential intermolecular interactions and their likely significance in the crystal structure of this compound.

| Interaction Type | Donor/Acceptor Groups | Expected Significance |

| C-H···N Hydrogen Bonds | C-H (phenyl, pyridazine, methyl) as donors; N (pyridazine) as acceptors | High |

| N-H···N Hydrogen Bonds | N-H (amino group) as donor; N (pyridazine of another molecule) as acceptor | Moderate to High |

| π-π Stacking | Phenyl and pyridazine rings | High |

| van der Waals Forces | All atoms | High |

This table outlines the expected intermolecular interactions based on the chemical structure of this compound and general principles of crystal engineering for pyridazine derivatives.

Structure Activity Relationship Sar Studies for N Methyl 5 Phenylpyridazin 3 Amine Analogues

Rational Design of Pyridazine (B1198779) Derivatives for Biological Interrogation

The pyridazine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. The rational design of derivatives based on the N-Methyl-5-phenylpyridazin-3-amine template involves a strategic approach to modify its constituent parts to probe and optimize interactions with biological targets. This process often begins with a lead compound, identified through screening or by analogy to existing bioactive molecules, and proceeds with iterative modifications to enhance potency, selectivity, and pharmacokinetic properties.

A key strategy in the rational design of pyridazine derivatives is the bioisosteric replacement of functional groups. For instance, the pyridazine ring itself can be considered a bioisostere of other aromatic systems, offering a unique combination of physicochemical properties such as dipole moment and hydrogen bonding capacity that can influence target engagement. nih.gov The design process typically involves computational modeling to predict binding modes and to guide the synthesis of analogues with a higher probability of success. nih.govnih.gov These in silico methods help to rationalize the effects of planned structural changes on the molecule's interaction with a specific biological target.

Impact of N-Methyl Substitution on Molecular Recognition and Ligand Binding

The N-methyl group on the exocyclic amine of this compound plays a crucial role in defining its interaction with biological macromolecules. N-methylation can significantly impact a molecule's properties in several ways. Firstly, it increases lipophilicity, which can enhance membrane permeability and oral bioavailability. Secondly, the methyl group can act as a steric shield, protecting the nitrogen from metabolic degradation and influencing the preferred conformation of the side chain. This conformational constraint can be critical for fitting into a specific binding pocket.

Furthermore, the presence of the N-methyl group removes a hydrogen bond donor (the N-H proton), which can be a key determinant of binding affinity and selectivity. If the N-H is involved in a crucial hydrogen bond with the target, methylation will be detrimental to activity. Conversely, if the N-H group is not involved in binding or is in a sterically hindered environment, methylation can be beneficial by reducing the desolvation penalty upon binding. Studies on other heterocyclic systems have shown that N-methylation can lead to significant improvements in metabolic stability and cell permeability.

Influence of Phenyl Group Modifications on Biological Interactions

The phenyl group at the 5-position of the pyridazine ring is a major site for modification to explore and optimize biological activity. The nature, position, and size of substituents on the phenyl ring can profoundly affect the compound's electronic properties, lipophilicity, and steric profile, all of which are critical for target interaction.

The following table illustrates the impact of phenyl ring substitutions on the biological activity of a series of pyridazinone derivatives, providing a conceptual framework for potential modifications to the this compound scaffold.

| Substitution on Phenyl Ring | Relative Activity | Reference |

| Unsubstituted | Baseline | nih.gov |

| 4-Nitro | Increased | nih.gov |

| 4-Bromo | Moderate | nih.gov |

| 4-Methyl | Decreased | nih.gov |

This data suggests that electron-withdrawing groups at the para-position of the phenyl ring may enhance activity in certain contexts.

Exploration of Substituent Effects on the Pyridazine Scaffold

Modifications to the pyridazine ring itself, beyond the N-methyl and 5-phenyl groups, offer another avenue for optimizing biological activity. The pyridazine ring contains two adjacent nitrogen atoms, which act as hydrogen bond acceptors and influence the ring's electronic properties. Substitution at other positions of the pyridazine ring can fine-tune these properties and introduce new points of interaction with a biological target.

For example, introducing small alkyl or halogen substituents at the 4- or 6-positions of the pyridazine ring can alter the molecule's shape and electronic distribution. Such changes can impact the planarity of the molecule and the orientation of the phenyl ring relative to the pyridazine core, which can be critical for optimal binding. While specific data for this compound is limited, studies on related pyridazinone and aminopyridazine systems have shown that even minor modifications to the pyridazine scaffold can lead to significant changes in biological activity and selectivity. nih.gov

Pharmacophore Elucidation for Pyridazine-Based Compounds

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For pyridazine-based compounds, a general pharmacophore model would likely include key features derived from the this compound structure.

Based on the structural components, a putative pharmacophore model for this class of compounds could include:

A hydrogen bond acceptor feature associated with one or both of the pyridazine nitrogen atoms.

A hydrophobic/aromatic feature corresponding to the 5-phenyl ring.

A hydrogen bond donor or acceptor feature associated with the N-methylamino group at the 3-position.

A potential hydrophobic feature from the N-methyl group.

The relative spatial arrangement of these features would be critical for defining the molecule's ability to bind to its target. The development of a robust pharmacophore model typically relies on a set of active and inactive compounds to identify the key features that discriminate between them. nih.gov While a specific pharmacophore model for this compound is not publicly available, the principles of pharmacophore modeling provide a valuable framework for understanding the SAR of its analogues and for designing new compounds with desired biological activities. nih.gov

Computational Chemistry and Molecular Modeling of N Methyl 5 Phenylpyridazin 3 Amine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT methods are employed to optimize the molecular geometry and calculate various electronic properties that govern the reactivity and spectroscopic characteristics of N-Methyl-5-phenylpyridazin-3-amine. researchgate.net Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G**, to provide a balance between computational cost and accuracy. chemmethod.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov The energy of the HOMO is related to the molecule's ionization potential and its propensity to react with electrophiles, whereas the LUMO's energy relates to the electron affinity and reactivity towards nucleophiles. nih.gov

The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is easily polarizable. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridazine (B1198779) and amine moieties, while the LUMO may be distributed across the phenyl and pyridazine rings.

Table 1: Representative FMO Properties for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -6.25 | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| E(LUMO) | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 5.15 | E(LUMO) - E(HOMO); a key indicator of chemical stability and reactivity. |

Note: The values presented are illustrative and based on typical DFT calculations for similar phenyl-heterocyclic systems.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. chemmethod.com The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are favorable sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridazine ring due to their lone pairs of electrons, making them potential hydrogen bond acceptors. The amine group's hydrogen atom would exhibit a region of positive potential, identifying it as a hydrogen bond donor site. The phenyl ring would show a relatively neutral potential with some negative character due to the delocalized π-electrons.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. nih.gov This method allows for the study of charge transfer, hyperconjugation, and intramolecular interactions that contribute to the stability of the molecule. nih.gov NBO analysis quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, with the stabilization energy (E2) indicating the strength of these interactions.

For this compound, significant stabilizing interactions would be expected, such as the delocalization of lone pair electrons from the nitrogen atoms (LP(N)) into the antibonding orbitals (π*) of the pyridazine and phenyl rings. Natural Hybrid Orbital (NHO) analysis further describes the composition of the atomic orbitals that form these bonds.

Table 2: Illustrative NBO Analysis of Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) of Amine | π* (C-C) of Pyridazine | ~15-25 | Hyperconjugation (n → π*) |

| LP (N) of Pyridazine | π* (N-C) of Pyridazine | ~20-35 | Hyperconjugation (n → π*) |

Note: E(2) values represent the stabilization energy associated with the donor-acceptor interaction. The values are representative examples for similar heterocyclic systems.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. asianpubs.orgresearchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their binding mechanisms at the molecular level. mdpi.comnih.gov The process involves placing the ligand (this compound) into the binding site of a target protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. asianpubs.org

Given that pyridazine derivatives have shown activity against various protein kinases, a plausible target for this compound could be a kinase such as Salt-Inducible Kinase 2 (SIK2) or Fibroblast Growth Factor Receptor 1 (FGFR1). tandfonline.comacs.org A docking simulation would likely show the molecule forming key interactions within the ATP-binding pocket. The pyridazine nitrogen atoms could act as hydrogen bond acceptors with hinge region residues, a common binding motif for kinase inhibitors. The phenyl group might engage in hydrophobic or π-stacking interactions, while the N-methylamine group could form additional hydrogen bonds. nih.gov

Table 3: Predicted Interactions of this compound in a Kinase Active Site

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Pyridazine N1 | Hinge Region Amide-NH | Hydrogen Bond | ~2.0 |

| Amine NH | Hinge Region Carbonyl-O | Hydrogen Bond | ~2.2 |

| Phenyl Ring | Gatekeeper Residue (e.g., Phe, Leu) | Hydrophobic (π-Alkyl/π-π) | ~3.5-4.5 |

Note: This table presents a hypothetical binding mode based on common interactions observed for similar inhibitors in kinase active sites.

Dynamics and Energetics of this compound Interactions with Macromolecular Targets

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view than the static picture provided by docking. hillsdale.edu By simulating the movements of atoms and molecules under physiological conditions, MD can assess the stability of the binding pose, the flexibility of the protein and ligand, and the role of water molecules in the binding site. tandfonline.comnih.gov

An MD simulation of the this compound-kinase complex would involve monitoring metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand to assess conformational stability. nih.gov Stable RMSD values over the simulation time (e.g., 100 ns) would indicate a stable binding mode. Analysis of the Root Mean Square Fluctuation (RMSF) would reveal flexible regions of the protein. Furthermore, MD simulations allow for the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity by considering entropic and solvation effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridazine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. semanticscholar.org 2D-QSAR models often use descriptors calculated from the 2D structure, such as topological, electronic, and physicochemical properties. nih.gov

For a series of pyridazine derivatives, a QSAR model would be developed using their experimentally determined biological activities (e.g., IC50 values) and a set of calculated molecular descriptors. nih.gov Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build the predictive model. The resulting QSAR equation highlights the key descriptors that influence the activity. For pyridazine scaffolds, important descriptors often include electronic parameters (e.g., partial charges on heteroatoms), steric properties (e.g., molar refractivity), and hydrophobicity (e.g., logP). researchgate.net

| Thermodynamic | Heat of Formation | The energy released or absorbed when the compound is formed. | Relates to the intrinsic stability of the molecule. |

Mechanistic Investigations of Biological Activities of Pyridazine Compounds

Exploration of Molecular Targets and Pathways Modulated by Pyridazine (B1198779) Derivatives

Research into pyridazine derivatives has unveiled a multitude of molecular targets and biological pathways through which they exert their effects. The structural versatility of the pyridazine core allows for its incorporation into molecules that can selectively bind to and modulate the function of various proteins, including enzymes and receptors. nih.govrjptonline.org

Prominent molecular targets for pyridazine compounds include several classes of kinases. For instance, certain 3,6-disubstituted pyridazine derivatives have been identified as potent inhibitors of c-jun N-terminal kinase-1 (JNK1), a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in cancer. nih.govacs.org Another important kinase target is Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Imidazo[1,2-b]pyridazine (B131497) derivatives have been developed as selective inhibitors of the Tyk2 pseudokinase (JH2) domain, interfering with the JAK-STAT pathway that is critical in autoimmune and inflammatory diseases. nih.gov

Beyond kinases, pyridazine analogues have been shown to inhibit other enzymes such as protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling pathways, and cyclooxygenase-2 (COX-2), a pro-inflammatory enzyme. nih.govnih.gov Some derivatives act as dual inhibitors of both cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com Furthermore, the pyridazine structure is found in compounds that inhibit Hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD), an enzyme involved in cellular response to hypoxia, and monoamine oxidase (MAO), an enzyme central to neurotransmitter metabolism. nih.gov

The modulation of these targets leads to the perturbation of major cellular pathways. Inhibition of the JNK1 pathway can trigger apoptosis in cancer cells by downregulating downstream effectors like c-Jun and c-Fos. nih.govacs.org Similarly, inhibition of the Tyk2/JAK-STAT pathway blocks the signaling of pro-inflammatory cytokines such as IL-12 and IL-23, representing a therapeutic strategy for inflammatory conditions. nih.gov Other research has shown that certain pyridazine analogues can rapidly increase the expression of the glutamate (B1630785) transporter EAAT2 in astrocytes, suggesting a role in modulating synaptic plasticity and neuronal function. nih.gov

| Pyridazine Derivative Class | Molecular Target | Modulated Pathway | Therapeutic Area | Reference |

|---|---|---|---|---|

| 3,6-Disubstituted Pyridazines | c-jun N-terminal Kinase-1 (JNK1) | MAPK/JNK Pathway | Anticancer | nih.govacs.org |

| Imidazo[1,2-b]pyridazines | Tyrosine Kinase 2 (Tyk2) | JAK-STAT Pathway | Anti-inflammatory, Autoimmune | nih.gov |

| General Pyridazine Analogues | Protein Tyrosine Phosphatase 1B (PTP1B) | Insulin Signaling | Antidiabetic | nih.gov |

| Pyrazole–Pyridazine Hybrids | Cyclooxygenase-2 (COX-2) | Prostaglandin Synthesis | Anti-inflammatory | nih.gov |

| General Pyridazine Analogues | Hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) | Hypoxia Response | Anemia | nih.gov |

| 3-Aminopyridazines (e.g., Minaprine) | Monoamine Oxidase (MAO) | Neurotransmitter Metabolism | Antidepressant | nih.gov |

Enzyme Inhibition Studies of Pyridazine Analogues

The ability of pyridazine derivatives to inhibit enzymes is a cornerstone of their therapeutic potential. Kinetic studies are essential to characterize the nature of this inhibition, providing insights into the compound's mechanism of action, potency, and specificity.

Enzyme inhibitors can be broadly classified as either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions), and their effect can be reversed, typically by dilution or dialysis. researchgate.net In contrast, irreversible inhibitors usually form a stable, covalent bond with the enzyme, permanently inactivating it. researchgate.net

Studies on pyridazine analogues have predominantly identified reversible inhibition mechanisms. For example, a novel class of pyridazine analogues was found to act as reversible inhibitors of protein tyrosine phosphatase 1B (PTP1B). nih.gov The non-covalent nature of their interaction allows for a dynamic equilibrium between the bound and unbound states. While less common for this class, some heterocyclic compounds can act as mechanism-based inhibitors, where the enzyme processes the inhibitor to generate a reactive species that then forms a covalent adduct, a form of irreversible inhibition. nih.gov

Within reversible inhibition, the kinetics can be further defined as competitive, non-competitive, uncompetitive, or mixed-type. nih.govdalalinstitute.com These classifications describe how the inhibitor interacts with the enzyme and its substrate.

Competitive inhibition occurs when the inhibitor binds to the enzyme's active site, directly competing with the substrate. This increases the apparent Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax). dalalinstitute.comyoutube.com

Non-competitive inhibition involves the inhibitor binding to an allosteric (non-active) site, which can occur whether the substrate is bound or not. This type of inhibition reduces the Vmax without changing the Km. dalalinstitute.comyoutube.com

Kinetic analyses of pyridazine analogues have revealed varied modes of action. The PTP1B-inhibiting pyridazine series was demonstrated to be non-competitive , indicating they bind to an allosteric site on the enzyme to inhibit its activity. nih.gov This is a significant finding, as allosteric inhibitors can offer greater selectivity compared to active-site-directed compounds. While direct examples for N-Methyl-5-phenylpyridazin-3-amine are specific, studies on structurally related heterocyclic compounds, such as pyridine-quinoline hybrids, have shown both competitive and non-competitive inhibition against kinases, suggesting that the pyridazine scaffold is capable of supporting various kinetic profiles depending on the specific substitutions and the target enzyme. nih.gov

| Derivative Class | Enzyme Target | Inhibition Mechanism | Inhibition Kinetics | Reference |

|---|---|---|---|---|

| Pyridazine Analogues | Protein Tyrosine Phosphatase 1B (PTP1B) | Reversible | Non-competitive | nih.gov |

| Imidazo[1,2-b]pyridazines | Pro-inflammatory enzymes (e.g., COX-2) | Reversible (inferred) | Not specified | researchgate.net |

| Pyrazole–Pyridazine Hybrids | COX-2 | Reversible (inferred) | Selective inhibition, kinetics not detailed | nih.gov |

| Related Pyridine-Quinoline Hybrids | PIM-1 Kinase | Reversible | Competitive and Non-competitive (Mixed) | nih.gov |

Receptor Modulation Studies and Ligand Binding Kinetics

In addition to inhibiting enzymes, pyridazine derivatives can function as modulators of cell surface and nuclear receptors. Their ability to act as either agonists or antagonists depends on how they bind to the receptor and influence its conformational state. The 3-aminopyridazine (B1208633) moiety, in particular, is a key structural feature in several receptor-active drugs. nih.gov

For example, Relugolix, which contains a pyridazine core, is an antagonist of the human gonadotropin-releasing hormone (GnRH) receptor. nih.gov Other pyridazine derivatives have demonstrated high binding affinity for the histamine (B1213489) H1 receptor and the purinergic P2Y12 receptor, the latter of which is crucial for platelet aggregation. nih.gov

Molecular docking simulations are widely used to predict the binding modes of pyridazine derivatives within the ligand-binding pockets of their target receptors and enzymes. These computational studies provide crucial insights into the specific interactions that govern binding affinity and selectivity.

JNK1: For JNK1 inhibitors, a 4-fluorophenyl group on the pyridazine scaffold was found to occupy a key pocket formed by amino acids Glu73 and Arg69, enhancing inhibitory potency. nih.gov

COX-2: Pyrazole–pyridazine hybrids designed as COX-2 inhibitors were shown to adopt binding poses similar to the selective drug celecoxib, forming hydrogen bonds and other interactions with key residues like Arg120, Gln178, and Ser339 in the active site. nih.gov

These studies highlight how subtle structural modifications to the pyridazine scaffold can fine-tune binding affinity and functional activity at various receptor targets.

Cellular Pathway Perturbation by this compound Analogs

Analogues of this compound, which fall under the broader class of 3-aminopyridazines, have been shown to perturb a variety of critical cellular pathways, leading to significant biological outcomes. The 3-aminopyridazine scaffold is a privileged structure, found in several approved drugs, underscoring its therapeutic relevance. nih.gov

One of the most well-documented effects of pyridazine analogues is the perturbation of cell signaling pathways involved in cancer. As discussed, derivatives designed to inhibit JNK1 directly interfere with the MAPK signaling cascade. This leads to reduced phosphorylation of the transcription factor c-Jun, which in turn downregulates the expression of genes required for cell proliferation and survival, ultimately inducing apoptosis in cancer cells. nih.govacs.org

In the context of inflammation and immunity, analogues based on the imidazo[1,2-b]pyridazine structure perturb the JAK-STAT pathway. By selectively inhibiting the Tyk2 kinase, these compounds prevent the phosphorylation and activation of STAT proteins that are downstream of cytokine receptors for IL-12, IL-23, and type I interferons. nih.gov This blockade disrupts the signaling cascade that drives the production of pro-inflammatory mediators, making these compounds promising candidates for treating autoimmune disorders. nih.gov

Furthermore, research has uncovered novel mechanisms of pathway perturbation. Certain pyridazine analogues have been found to rapidly enhance the local translation of the excitatory amino acid transporter 2 (EAAT2) protein within the processes of astrocytes. nih.gov This action boosts the functional capacity of synapses and enhances long-term potentiation, indicating a direct perturbation of cellular mechanisms that govern synaptic plasticity and brain function. nih.gov

Elucidation of Signaling Cascade Interventions by Pyridazine Derivatives

The biological activity of pyridazine derivatives is the result of their intervention in complex intracellular signaling cascades. Elucidating these interventions provides a detailed map of their mechanism of action, from the initial molecular interaction to the final cellular response.

MAPK/JNK Signaling Cascade: Pyridazine inhibitors of JNK1 intervene at a critical node in the MAPK pathway. This cascade is typically initiated by stress stimuli, leading to a series of phosphorylation events that culminate in the activation of JNK. Activated JNK then phosphorylates transcription factors, most notably c-Jun. By inhibiting JNK1, pyridazine compounds prevent the phosphorylation of c-Jun, blocking its transcriptional activity and halting the pro-survival and proliferative signals it controls. nih.govacs.org

JAK-STAT Signaling Cascade: The intervention in the JAK-STAT pathway by Tyk2-inhibiting imidazo[1,2-b]pyridazines is highly specific. This cascade begins when a cytokine (e.g., IL-12, IFNα) binds to its receptor, causing the associated JAKs (including Tyk2) to become activated and phosphorylate each other. nih.gov These activated JAKs then phosphorylate the receptor itself, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. By binding to the Tyk2 pseudokinase domain, the pyridazine inhibitors allosterically prevent the activation of the kinase domain, effectively breaking the signaling chain at one of its earliest steps. nih.gov

NF-κB Signaling Cascade: The anti-inflammatory properties of many pyridazine compounds, such as COX-2 inhibitors, often involve the modulation of the NF-κB pathway. nih.gov Pro-inflammatory stimuli typically lead to the activation of the IKK complex, which phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation. This releases NF-κB to enter the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Pyridazine derivatives can intervene in this cascade by inhibiting upstream activators or downstream targets like COX-2, thereby reducing the inflammatory response. nih.gov

In Vitro Biological Assessment of Pyridazine Compounds Excluding Clinical Data

Antimicrobial Activity Evaluation of Pyridazine (B1198779) Derivatives

Pyridazine derivatives have demonstrated a broad spectrum of antimicrobial activities against various pathogens. researchgate.netsarpublication.com Research has consistently highlighted their potential as antibacterial and antifungal agents. researchgate.netnih.gov

A study on novel pyridazine derivatives reported significant antimicrobial activity against several bacterial strains, including Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. africaresearchconnects.comnih.gov Notably, a specific hydrazone derivative, 1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine (B178648), exhibited the highest biological activity among the tested compounds. africaresearchconnects.comnih.gov

Further investigations into the structure-activity relationship of pyridazine derivatives have revealed that certain structural features enhance their antimicrobial efficacy. For instance, in the pyrrolopyridazine series, saturated or partially saturated compounds consistently show stronger activity than their aromatic counterparts. nih.gov These different forms also exhibit selectivity, with saturated derivatives being more active against Pseudomonas aeruginosa and Candida albicans, while partially saturated ones are more effective against Staphylococcus aureus and Bacillus subtilis. nih.gov

The synthesis of new pyridazine and phthalazine (B143731) derivatives has also yielded compounds with remarkable activity against Gram-positive bacteria, particularly Sarcina lutea. researchgate.net Some pyridazinone derivatives have been identified as potent antimicrobial agents, with certain compounds showing significant activity against S. aureus (including methicillin-resistant S. aureus or MRSA), P. aeruginosa, and A. baumannii. mdpi.com The introduction of a carbonyl group in benzoylthiourea (B1224501) derivatives of pyridazinone was found to increase antibacterial activity against S. aureus. nih.gov

The following table summarizes the antimicrobial activity of selected pyridazine derivatives:

| Compound Type | Target Microorganism | Observed Activity |

| Hydrazone Derivative | Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, Pseudomonas aeruginosa | High biological activity africaresearchconnects.comnih.gov |

| Saturated Pyrrolopyridazines | Pseudomonas aeruginosa, Candida albicans | Stronger activity than aromatic derivatives nih.gov |

| Partially Saturated Pyrrolopyridazines | Staphylococcus aureus, Bacillus subtilis | More active than aromatic derivatives nih.gov |

| Pyridazine and Phthalazine Derivatives | Gram-positive bacteria (Sarcina lutea) | Remarkable activity researchgate.net |

| Pyridazinone Derivatives | S. aureus (MRSA), P. aeruginosa, A. baumannii | Potent antibacterial activities mdpi.com |

| Pyridazinone-based Diarylurea Derivatives | Staphylococcus aureus, Candida albicans | Potent antibacterial and significant antifungal activity nih.gov |

Anticarcinogenic and Antitumor Potential in Cell-Based Assays

The anticancer potential of pyridazine derivatives has been extensively studied in various cancer cell lines, demonstrating their ability to induce cytotoxicity, apoptosis, and cell cycle arrest. nih.govscispace.comresearchgate.net

Numerous studies have reported the cytotoxic effects of pyridazine derivatives against a wide range of human cancer cell lines. mdpi.comacs.org For instance, a novel pyridazinone derivative, Pyr-1, demonstrated potent cytotoxicity against 22 human cancer cell lines, with particular effectiveness against leukemia (CEM and HL-60), breast (MDA-MB-231 and MDA-MB-468), and lung (A-549) cancer cells. nih.gov

The National Cancer Institute (NCI) has screened several pyridazine derivatives, with many showing significant antiproliferative activity. nih.gov Some bis-pyridazine derivatives have proven active against non-small cell lung cancer (HOP-92 and NCI-H226), CNS cancer (SNB-75), and renal cancer (A498 and UO-31) cell lines. mdpi.com Furthermore, certain 3,6-disubstituted pyridazine derivatives exhibited excellent to moderate anticancer action against breast cancer cell lines (T-47D and MDA-MB-231). tandfonline.com A specific methyltetrahydropyran-bearing pyridazine showed submicromolar growth inhibitory potency towards both T-47D and MDA-MB-231 cell lines. tandfonline.com

The table below presents the cytotoxic activity of various pyridazine derivatives on different cancer cell lines:

| Derivative Class | Cancer Cell Line(s) | Key Findings |

| Pyridazinone (Pyr-1) | Leukemia (CEM, HL-60), Breast (MDA-MB-231, MDA-MB-468), Lung (A-549) | Potent and selective cytotoxicity nih.gov |

| Pyridazine-pyrazoline hybrids | Various (NCI-60 panel) | Significant antiproliferative activity nih.gov |

| Bis-pyridazinones | Non-small cell lung cancer (HOP-92, NCI-H226), CNS cancer (SNB-75), Renal cancer (A498, UO-31) | Active with growth inhibition between 50–80 mM mdpi.com |

| 3,6-Disubstituted pyridazines | Breast cancer (T-47D, MDA-MB-231) | Excellent to moderate cytotoxic activity tandfonline.com |

| Pyridazinone-based diarylurea derivatives | Melanoma, NSCLC, Prostate, Colon cancer | Significant anticancer activity with GI% from 62.21% to 100.14% nih.gov |

Pyridazine derivatives have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and disrupting the normal progression of the cell cycle in cancer cells. nih.govnih.gov

The pyridazinone derivative Pyr-1 was found to induce apoptosis in acute promyelocytic leukemia cells, confirmed by phosphatidylserine (B164497) externalization, mitochondrial depolarization, caspase-3 activation, and DNA fragmentation. nih.gov Similarly, certain pyridazine-pyrazoline hybrids were shown to induce apoptosis in UO-31 renal cancer cells, which was associated with an elevated Bax/Bcl2 ratio and activation of caspase-3. nih.gov These compounds also caused cell cycle arrest at the G2/M phase. nih.gov

Other studies have demonstrated that some 3,6-disubstituted pyridazines can efficiently alter cell cycle progression and induce apoptosis in breast cancer cells. tandfonline.com A pyridazinone-based diarylurea derivative was found to induce G0–G1 phase cell cycle arrest in the A549/ATCC lung cancer cell line and upregulated the expression of pro-apoptotic genes p53 and Bax while downregulating the anti-apoptotic gene Bcl-2. nih.gov

The mechanisms of apoptosis and cell cycle arrest induced by pyridazine derivatives are summarized in the table below:

| Pyridazine Derivative | Cancer Cell Line | Mechanism of Action |

| Pyr-1 (Pyridazinone) | Acute Promyelocytic Leukemia | Induction of intrinsic apoptosis pathway, ROS accumulation nih.gov |

| Pyridazine-pyrazoline hybrids | UO-31 (Renal Cancer) | G2/M cell cycle arrest, elevated Bax/Bcl2 ratio, caspase-3 activation nih.gov |

| 3,6-Disubstituted pyridazines | T-47D & MDA-MB-231 (Breast Cancer) | Alteration in cell cycle progression and induction of apoptosis tandfonline.com |

| Pyridazinone-based diarylurea derivative | A549/ATCC (Lung Cancer) | G0–G1 phase cell cycle arrest, upregulation of p53 and Bax, downregulation of Bcl-2 nih.gov |

Anti-inflammatory Properties in Cellular Models

Pyridazine derivatives have been investigated for their anti-inflammatory potential, with many compounds demonstrating the ability to modulate inflammatory pathways in cellular models. sarpublication.comnih.govnih.gov

A study on pyrimido[1,2-b]pyridazin-2-one analogues revealed that a compound bearing a chlorine substituent displayed the strongest inhibitory activity on nitric oxide (NO) production in RAW264.7 cells and down-regulated the expression of the pro-inflammatory enzyme COX-2. nih.gov This compound also significantly decreased the gene expression of various pro-inflammatory cytokines and chemokines. nih.gov

Another class of pyridazine derivatives, pyrido[2,3-d]pyridazine-2,8-diones, has been synthesized and evaluated for anti-inflammatory activity. nih.govrsc.org One such derivative showed potent inhibition of ear edema and was found to be a dual inhibitor of COX-1 and COX-2 isoenzymes. nih.govrsc.org Furthermore, some 3-O-substituted benzyl (B1604629) pyridazinone derivatives have exhibited potent anti-inflammatory activity. sarpublication.com The anti-inflammatory effects of certain pyridazine derivatives are also attributed to their antioxidant properties, as they have been shown to be potent scavengers of superoxide (B77818) radicals. tandfonline.com

The table below details the anti-inflammatory properties of various pyridazine derivatives:

| Derivative Class | Cellular Model/Target | Observed Anti-inflammatory Effect |

| Pyrimido[1,2-b]pyridazin-2-one | RAW264.7 cells, THP-1 cells | Inhibition of NO production, downregulation of COX-2, decreased pro-inflammatory cytokine and chemokine expression nih.gov |

| Pyrido[2,3-d]pyridazine-2,8-dione | Ear edema model | Potent inhibition of edema, dual inhibition of COX-1 and COX-2 nih.govrsc.org |

| 3-O-Substituted benzyl pyridazinones | Not specified | Potent anti-inflammatory activity sarpublication.com |

| 2H-pyridazine-3-one and 6-chloropyridazine analogues | In vitro assays | Potent superoxide radical scavengers tandfonline.com |

Enzyme Inhibitory Activity in Biochemical Assays

The biological activities of pyridazine derivatives are often linked to their ability to inhibit specific enzymes involved in various physiological and pathological processes. researchgate.netnih.govresearchgate.net

Several pyridazine derivatives have been identified as potent enzyme inhibitors. For example, new 4-(6-oxopyridazin-1-yl)benzenesulfonamides have been shown to be multi-target inhibitors, acting on carbonic anhydrases (CAs), COX-2, and 5-lipoxygenase (5-LOX). nih.gov Some of these derivatives displayed low nanomolar inhibition constants against hCA I and hCA XII and were potent COX-2 inhibitors, with some being equipotent to the selective COX-2 inhibitor Celecoxib. nih.gov

Furthermore, certain 3,6-disubstituted pyridazines have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. tandfonline.com Some of these compounds exhibited good inhibitory activity with IC50 values in the nanomolar range. tandfonline.com Pyridazine derivatives have also been investigated as inhibitors of other enzymes, such as α-amylase and dipeptidyl peptidase IV (DPP-IV), which are relevant targets for the treatment of diabetes. researchgate.net

The enzyme inhibitory activities of selected pyridazine derivatives are summarized in the following table:

| Pyridazine Derivative | Target Enzyme(s) | Inhibitory Potency (IC50/Ki) |

| 4-(6-oxopyridazin-1-yl)benzenesulfonamides | Carbonic Anhydrases (hCA I, hCA XII), COX-2, 5-LOX | Low nanomolar Ki for CAs, IC50 ≈ 0.05 µM for COX-2, IC50 range of 2–7 μM for 5-LOX nih.gov |

| 3,6-Disubstituted pyridazines | Cyclin-dependent kinase 2 (CDK2) | IC50 values ranging from 20.1 to 151 nM tandfonline.com |

| Pyridazine analogs | α-amylase | IC50 values ranging from 81.28 to 1623.54 μM researchgate.net |

| Pyridazine-acetohydrazides | Dipeptidyl peptidase IV (DPP-IV) | Significant % inhibition reported researchgate.net |

Future Directions in N Methyl 5 Phenylpyridazin 3 Amine Research

Development of Novel Synthetic Routes

The future synthesis of N-Methyl-5-phenylpyridazin-3-amine and its analogs will likely build upon established methods for creating substituted pyridazines and for N-methylation.

Current synthetic strategies for pyridazine (B1198779) derivatives often involve the condensation of dicarbonyl compounds with hydrazine (B178648) hydrate (B1144303) or its derivatives. For instance, the synthesis of pyridazin-3(2H)-one, a common precursor, can be achieved from 4-oxo-4-phenylbutanoic acid and hydrazine hydrate. mdpi.com Subsequent functionalization, such as chlorination followed by nucleophilic substitution, can introduce the desired amine group. The N-methylation of the amine could then be accomplished through various established protocols. A common method for N-methylation involves the use of sodium hydride and methyl iodide on an appropriately protected amino acid precursor. monash.edu Another approach could involve reductive amination on the solid phase, reacting the amino group with formaldehyde (B43269) and sodium cyanoborohydride.

A flexible strategy for synthesizing diversely functionalized pyridazines has been reported using 4-chloro-1,2-diaza-1,3-butadienes and active methylene (B1212753) compounds. nih.gov Additionally, regioselective synthesis of trisubstituted pyridazines can be achieved through an inverse-electron-demand Diels-Alder reaction of tetrazines with alkynyl sulfides. Future research could adapt these methods for the specific synthesis of this compound, potentially offering higher yields or greater stereoselectivity. One-pot multicomponent reactions, such as the Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR), are also gaining traction for the efficient synthesis of complex heterocyclic compounds like 3-aminoimidazole[1,2-α]pyridines and could be explored for pyridazine synthesis. nih.gov

The development of novel synthetic routes is crucial for creating a library of derivatives of this compound, which is essential for structure-activity relationship (SAR) studies. These studies are vital for optimizing the compound's potential therapeutic properties.

Advanced Computational Approaches for Predictive Modeling

In the absence of extensive experimental data, computational modeling offers a powerful tool to predict the physicochemical properties and potential biological activities of this compound.

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool. For example, 2D-QSAR studies have been successfully applied to pyridazine derivatives to predict their vasorelaxant activity. nih.gov These models establish a mathematical relationship between the chemical structure and biological activity, allowing for the virtual screening of novel, potentially more active derivatives. Future QSAR models for this compound could be developed to predict a range of activities, from anticancer to antimicrobial properties.

Molecular docking is another critical in-silico technique. This method predicts the preferred orientation of a molecule when bound to a specific target protein. For instance, docking studies have been used to investigate the binding of pyridazinone derivatives to the active site of the acetylcholine (B1216132) muscarinic receptor, suggesting their potential as muscle relaxants. monash.edu For this compound, docking studies could be employed to screen for potential protein targets, providing direction for subsequent biological assays. The selection of target proteins would likely be guided by the known activities of structurally similar pyridazine compounds.

Density Functional Theory (DFT) calculations can also provide insights into the electronic structure and reactivity of this compound, helping to understand its potential interactions with biological macromolecules.

The integration of these computational approaches can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing, thereby saving time and resources.

Exploration of Undiscovered Biological Activities

The pyridazine scaffold is associated with a wide array of biological activities, suggesting that this compound could possess a range of yet-to-be-discovered pharmacological properties.

Published research on pyridazine derivatives has revealed their potential as:

Anticancer agents: Certain aminophthalazines and aminopyridazines have shown potent inhibition of PGE2 production in cancer cells. nih.gov

Antimicrobial agents: Novel pyridazinone derivatives have demonstrated significant antibacterial activity against resistant strains like MRSA. mdpi.com

Antiviral agents: Some pyridazine derivatives have been evaluated for their activity against Hepatitis A Virus (HAV). researchgate.net

Cardiovascular agents: Pyridazin-3-one derivatives have been designed and synthesized as vasorelaxant agents. nih.gov

Anti-inflammatory agents: Pyridazinone derivatives have been evaluated as selective COX-2 inhibitors. mdpi.com

Given this broad spectrum of activity, a comprehensive screening of this compound against various biological targets is warranted. The presence of the N-methyl group can influence properties such as lipophilicity and metabolic stability, which in turn can affect the compound's bioavailability and efficacy. monash.edu For example, a close structural analog, 5-methyl-6-phenylpyridazin-3-amine (B6168415), is documented in the PubChem database, indicating interest in this chemical space. uni.lu High-throughput screening (HTS) campaigns could be employed to rapidly assess the activity of this compound against a large number of biological targets.

Integration of Multi-Omics Data for Mechanistic Insights

To gain a deeper understanding of the potential mechanism of action of this compound, the integration of multi-omics data presents a powerful approach. This systems biology strategy combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the molecular changes induced by the compound. nih.govastrazeneca.com

For instance, if initial screenings reveal a particular biological activity, such as an anti-cancer effect, a multi-omics approach could be employed on cancer cells treated with this compound. Transcriptomics (e.g., RNA-Seq) would reveal changes in gene expression, while proteomics would identify alterations in protein levels and post-translational modifications. Metabolomics would provide a snapshot of the changes in small-molecule metabolites.

The integration of these datasets can help to:

Identify the specific cellular pathways affected by the compound.

Uncover novel drug targets.

Elucidate mechanisms of drug resistance.

Identify biomarkers for predicting treatment response.

Studies have shown the power of integrating transcriptomics and metabolomics to understand the dynamic changes in biological systems. mdpi.com This approach could be instrumental in delineating the molecular transitions and pathway interactions that are modulated by this compound. The use of artificial intelligence and machine learning can further enhance the analysis of these large and complex datasets, accelerating the identification of novel disease targets and the development of new therapeutic leads. youtube.com

Q & A

Q. What are the established synthetic routes for N-Methyl-5-phenylpyridazin-3-amine, and what critical reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves palladium-catalyzed amination or nucleophilic substitution. For example:

- Step 1 : Start with a halogenated pyridazine precursor (e.g., 5-phenylpyridazin-3-amine with a leaving group at the N-position).

- Step 2 : Use methylamine or a methylating agent (e.g., methyl iodide) under basic conditions (sodium tert-butoxide in dioxane) .

- Step 3 : Optimize temperature (80–120°C) and catalyst (e.g., Pd(OAc)₂ with Xantphos ligand) to achieve >70% yield. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is this compound characterized analytically?

- Methodological Answer :

- NMR : H and C NMR confirm methyl group integration (δ ~2.8–3.2 ppm for N–CH₃) and aromatic proton environments.

- Mass Spectrometry : ESI-MS (m/z ~200–220) validates molecular ion peaks.

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. What preliminary biological screening methods are used to assess this compound’s activity?

- Methodological Answer :

- In vitro assays : Test against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization or radiometric assays.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence bioactivity in this compound analogs?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituents (e.g., halogens, methoxy) at the phenyl or pyridazine ring.

- Bioactivity Correlation : Compare IC₅₀ values in kinase inhibition assays. For example:

| Substituent Position | Kinase Inhibition (%) | IC₅₀ (μM) |

|---|---|---|

| 5-Phenyl (parent) | 85% (EGFR) | 0.45 |

| 4-Fluoro | 92% (EGFR) | 0.28 |

Q. What mechanistic insights explain contradictions in reported synthesis yields?

- Methodological Answer :

- Catalyst Screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to identify ligand-dependent efficiency.

- Solvent Effects : Test polar aprotic solvents (DMF vs. dioxane) to resolve discrepancies in reaction rates.

- Kinetic Analysis : Use in situ IR or HPLC to monitor intermediate stability and byproduct formation .

Q. How can computational modeling predict the binding mode of this compound to biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with EGFR’s ATP-binding pocket.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å).

- Free Energy Calculations : MM-PBSA analysis quantifies contributions of hydrophobic and hydrogen-bonding interactions .

Q. What strategies address low solubility in pharmacokinetic studies?

- Methodological Answer :

- Salt Formation : Co-crystallize with HCl or citrate to enhance aqueous solubility.

- Nanoformulation : Prepare liposomal encapsulations (size ~100 nm via sonication) for improved bioavailability.

- In vivo Testing : Administer in rodent models and measure plasma half-life via LC-MS/MS .

Contradiction and Reproducibility Analysis

Q. How should researchers resolve inconsistencies in reported biological activity data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.